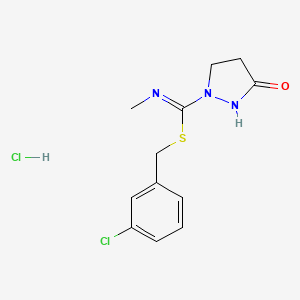![molecular formula C26H21BrN4O2S B2353984 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 422287-37-4](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C26H21BrN4O2S and its molecular weight is 533.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition
Compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide have shown potent inhibition of Nampt. This inhibition is critical for cytotoxicity in cellular assays. The presence of a 3-pyridylmethylamide substituent is essential for this activity (Lockman et al., 2010).
Antiviral Activities
Quinazolinone derivatives have demonstrated significant antiviral activities against various viruses, including influenza A and severe acute respiratory syndrome corona. The structure of these compounds enables potent virus-inhibitory concentrations and selectivity indices, suggesting potential in treating viral infections (Selvam et al., 2007).
Antimicrobial and Antifungal Activities
Derivatives of quinazolinone have been found effective against various bacterial strains (including E. coli and S. typhimurium) and fungal species like Candida albicans. Their structure allows for potent in vitro antimicrobial and antifungal activities, making them candidates for developing new antimicrobial agents (Mohamed et al., 2010).
Antitumor Agent
Quinazolin-4-one-based compounds, structurally similar to the one , have shown high growth-inhibitory activities, indicating their potential as antitumor agents. These compounds display unique biochemical characteristics, including a delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(1H-indol-3-yl)ethyl]benzamide, which is synthesized from 2-nitrobenzaldehyde. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "coupling agent" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The resulting methyl ester is then reacted with phosphorus oxychloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-mercapto-3-methyl-1,2,4-triazole to form the desired intermediate, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(1H-indol-3-yl)ethyl]benzamide: 2-nitrobenzaldehyde is first reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-(1H-indol-3-yl)ethanamine to form the desired intermediate, N-[2-(1H-indol-3-yl)ethyl]benzamide.", "Coupling of intermediates: The two intermediates, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(1H-indol-3-yl)ethyl]benzamide, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide." ] } | |
Número CAS |
422287-37-4 |
Fórmula molecular |
C26H21BrN4O2S |
Peso molecular |
533.44 |
Nombre IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H21BrN4O2S/c27-19-9-10-23-21(13-19)25(33)31(26(34)30-23)15-16-5-7-17(8-6-16)24(32)28-12-11-18-14-29-22-4-2-1-3-20(18)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34) |
Clave InChI |
VVCQHJSKSOEXQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)
![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)
